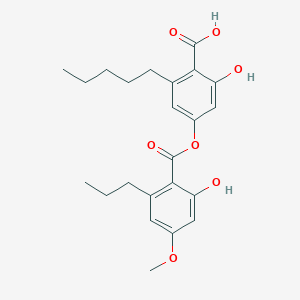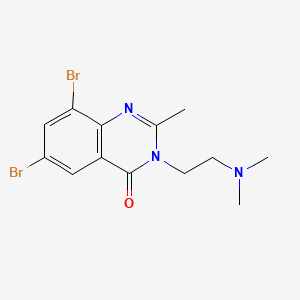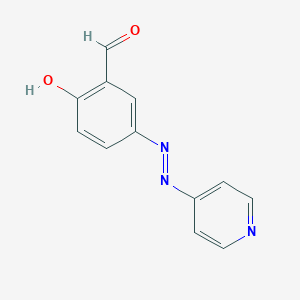
Stenosporic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of stenosporic acid involves the extraction from lichens using solvents like acetone, chloroform, and ethanol . The lichen extracts are then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from lichens .
化学反应分析
Types of Reactions: Stenosporic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学研究应用
Stenosporic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lichen metabolites and their chemical properties.
Biology: Investigated for its antimicrobial and antifungal activities against various pathogens.
Medicine: Potential use in developing new antimicrobial agents.
Industry: Explored for its potential in biotechnological applications, such as natural preservatives.
作用机制
相似化合物的比较
Gyrophoric Acid: Another lichen-derived compound with antimicrobial properties.
Usnic Acid: Known for its broad-spectrum antimicrobial activity.
Atranorin: Exhibits similar antifungal properties.
Uniqueness: Stenosporic acid is unique due to its specific activity against certain resistant fungal strains, such as Fusarium oxysporum . Its broad-spectrum activity and potential for various applications make it a valuable compound in scientific research .
属性
CAS 编号 |
27240-56-8 |
|---|---|
分子式 |
C23H28O7 |
分子量 |
416.5 g/mol |
IUPAC 名称 |
2-hydroxy-4-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C23H28O7/c1-4-6-7-9-15-11-17(13-18(24)20(15)22(26)27)30-23(28)21-14(8-5-2)10-16(29-3)12-19(21)25/h10-13,24-25H,4-9H2,1-3H3,(H,26,27) |
InChI 键 |
XZVFRLDHIHBLGT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)OC)CCC)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[(3,5-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B13753533.png)

